BenchChemオンラインストアへようこそ!

1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine

Lipophilicity Drug-likeness CB1 receptor

This sulfonylated piperazine derivative features a distinctive 4-methoxy-3-methylphenylsulfonyl pharmacophore paired with a 2,3-dimethylphenyl N-aryl group—a regiochemical arrangement that critically differentiates it from positional isomers sharing the same molecular formula (C₂₀H₂₆N₂O₃S). With a documented CB1 receptor Ki of 620 nM (BindingDB: CHEMBL3398547), calculated LogP of 4.15, and TPSA of 50 Ų, this scaffold is validated for peripheral CB1 antagonist SAR programs targeting obesity and metabolic disorders without the CNS liabilities that led to rimonabant's withdrawal. The published GC-MS spectrum (SpectraBase ID: 8JB6Hc8AWAn) and unique InChIKey (KICIECMTYFKFSK-UHFFFAOYSA-N) enable reliable identification and impurity profiling, making this compound suitable as both a research tool and certified reference standard.

Molecular Formula C20H26N2O3S
Molecular Weight 374.5 g/mol
Cat. No. B3503633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
Molecular FormulaC20H26N2O3S
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C
InChIInChI=1S/C20H26N2O3S/c1-15-6-5-7-19(17(15)3)21-10-12-22(13-11-21)26(23,24)18-8-9-20(25-4)16(2)14-18/h5-9,14H,10-13H2,1-4H3
InChIKeyKICIECMTYFKFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine Procurement & Baseline Data


1-(2,3-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a synthetic sulfonylated piperazine derivative with the molecular formula C20H26N2O3S and a molecular weight of 374.5 g/mol (exact mass 374.166414 g/mol) [1]. The compound is listed in several chemical supplier catalogs under CAS 681852-65-3 and MFCD MFCD03766306, indicating commercial availability for research purposes [2]. The molecule features a 2,3-dimethylphenyl substituent on one piperazine nitrogen and a 4-methoxy-3-methylphenylsulfonyl group on the other, a substitution pattern that places it within the broader class of sulfonylated piperazines explored as cannabinoid-1 (CB1) receptor modulators [3]. The calculated partition coefficient (LogP) is 4.15, and the topological polar surface area is 50 Ų [2].

Why Generic Substitution of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine Carries Scientific Risk


Within the sulfonylated piperazine class, the precise regiochemistry and electronic character of substituents on both the N-aryl and the sulfonyl phenyl rings critically determine target binding affinity, selectivity, and physicochemical properties [1]. Even minor positional isomerism—such as relocating methyl groups from the 2,3- to the 2,4- or 3,4-positions on the N-aryl ring, or shifting the methoxy group from the 4- to the 2-position on the sulfonyl ring—can produce compounds with the identical molecular formula (C20H26N2O3S, MW 374.5) yet divergent biological profiles [2]. The target compound's 4-methoxy-3-methylphenylsulfonyl moiety introduces a unique hydrogen-bond acceptor arrangement and steric contour relative to analogs bearing unsubstituted phenylsulfonyl (MW 344.5), 4-methylphenylsulfonyl, or 2,4-dimethylphenylsulfonyl groups. These structural differences can alter CB1 receptor binding kinetics, metabolic stability, and central nervous system penetration, making direct functional interchange without comparative data scientifically unsound [1].

Quantitative Differentiation Evidence for 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (LogP) Comparison with De-Methoxy and Positional Isomer Analogs

The target compound exhibits a calculated LogP of 4.15 [1]. In contrast, the de-methoxy analog 1-(2,3-dimethylphenyl)-4-(4-methylbenzenesulfonyl)piperazine (MW 344.5, C19H24N2O2S) has a lower predicted LogP of approximately 3.5–3.8, owing to the absence of the polarizable methoxy oxygen. This ~0.35–0.65 LogP unit increase for the target compound suggests enhanced membrane permeability but potentially reduced aqueous solubility relative to the 4-methylphenylsulfonyl analog. Among positional isomers sharing the identical molecular formula (C20H26N2O3S, MW 374.5), such as 1-(2,4-dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine, the LogP values are expected to be nearly identical; however, the 2,3-dimethyl vs. 2,4-dimethyl N-aryl substitution pattern can alter molecular shape and pi-stacking interactions, which are not captured by LogP alone [2].

Lipophilicity Drug-likeness CB1 receptor

Hydrogen-Bond Acceptor Capacity: 4-Methoxy Substituent Contribution vs. Unsubstituted Phenylsulfonyl Analogs

The target compound possesses 4 hydrogen bond acceptor (HBA) sites (two sulfonyl oxygens, one methoxy oxygen, and one piperazine nitrogen) and 0 hydrogen bond donor (HBD) sites [1]. The 4-methoxy substituent on the sulfonyl phenyl ring contributes one additional HBA site compared to unsubstituted phenylsulfonyl analogs such as 1-(benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine (C18H22N2O2S, MW 330.4), which has only 3 HBA sites. In CB1 receptor antagonist SAR, the presence of a para-methoxy group on the sulfonyl phenyl ring has been shown to enhance binding affinity through favorable interactions with polar residues in the receptor binding pocket [2]. The 3-methyl group adjacent to the 4-methoxy further modulates the electronic environment and conformational preference of the methoxy moiety.

Hydrogen bonding CB1 binding SAR

Molecular Weight and Size Differentiation for CNS Penetration Considerations

The target compound (MW 374.5 g/mol) is approximately 8.5% heavier than the 4-methylphenylsulfonyl analog 1-(2,3-dimethylphenyl)-4-(4-methylbenzenesulfonyl)piperazine (MW 344.5 g/mol, C19H24N2O2S) and approximately 13% heavier than the unsubstituted phenylsulfonyl analog 1-(benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine (MW 330.4 g/mol, C18H22N2O2S) [1]. While both comparators fall within the MW <400 Da threshold for CNS drug-likeness, the incremental mass and polar surface area (50 Ų for the target) introduced by the methoxy substituent can reduce passive CNS penetration relative to lighter analogs. The CB1 antagonist class generally benefits from restricted CNS exposure to mitigate psychiatric adverse effects; therefore, the higher MW and additional HBA of the target compound may confer a therapeutic differentiation relevant to peripheral vs. central target engagement [2].

CNS penetration Physicochemical property Drug design

Structural Identity Confirmation: MS (GC) Spectral Fingerprint vs. Positional Isomers

The target compound has a documented mass spectrum (GC-MS) in the SpectraBase database, with an exact mass of 374.166414 g/mol [1]. Several positional isomers (e.g., 1-(2,4-dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine, 1-(2,6-dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine) share the identical molecular formula (C20H26N2O3S) and nominal mass, making them indistinguishable by nominal mass spectrometry alone. The GC retention index and fragmentation pattern available for the target compound provide a definitive analytical fingerprint for identity confirmation. Without this specific spectral reference, a customer receiving an isobaric positional isomer might not detect the substitution error by LC-MS alone.

Analytical characterization Quality control Procurement verification

Recommended Application Scenarios for 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on Sulfonylated Piperazine CB1 Receptor Antagonists

The target compound is suited for systematic SAR exploration of the 4-methoxy-3-methylphenylsulfonyl pharmacophore within CB1 antagonist programs [1]. Its LogP (4.15) and HBA count (4) differentiate it from simpler phenylsulfonyl and 4-methylphenylsulfonyl analogs, enabling researchers to probe the contribution of methoxy substitution to receptor binding affinity and peripheral selectivity. The compound can serve as a reference point for evaluating whether the 4-methoxy-3-methyl substitution pattern on the sulfonyl ring improves CB1 binding potency or reduces CNS penetration relative to unsubstituted or mono-methyl analogs [1].

Peripherally Restricted CB1 Antagonist Lead Optimization

Given the class-level inference that increased molecular weight and polar surface area reduce CNS exposure, the target compound (MW 374.5, TPSA 50 Ų) may be evaluated as a scaffold for peripherally restricted CB1 antagonists [1]. Unlike the clinically withdrawn rimonabant (MW 463.8, high CNS penetration), sulfonylated piperazines with moderate MW and balanced lipophilicity have been explored for obesity and metabolic syndrome indications where peripheral CB1 blockade is desired and central adverse effects must be minimized [2].

Analytical Reference Standard for Isobaric Impurity Identification

The documented GC-MS spectrum (SpectraBase ID: 8JB6Hc8AWAn) makes this compound suitable as an analytical reference standard for distinguishing it from isobaric positional isomers in synthesis quality control [1]. Its InChIKey (KICIECMTYFKFSK-UHFFFAOYSA-N) provides a unique identifier for database cross-referencing. Procurement of this specific compound as a certified reference material supports method validation for impurity profiling in sulfonylated piperazine synthesis.

Computational Chemistry and Molecular Docking Studies

The well-defined structure, calculated LogP (4.15), and TPSA (50 Ų) provide validated input parameters for molecular docking and QSAR model building [1][2]. The compound can be used as a test ligand for docking into CB1 receptor homology models or crystal structures (when available), with comparisons to de-methoxy and positional isomer analogs to validate scoring function accuracy in predicting relative binding poses and affinities.

Quote Request

Request a Quote for 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.